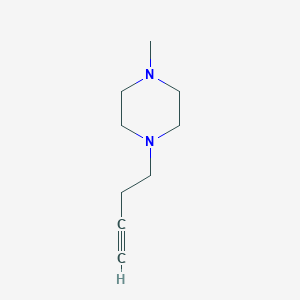

1-(3-Butynyl)-4-methyl-piperazine

概要

説明

The compound seems to be a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “1-(3-Butynyl)-4-methyl-” part suggests that it has a butynyl group (a four-carbon chain with a triple bond) and a methyl group (a single carbon atom with three hydrogen atoms) attached to the piperazine ring.

Molecular Structure Analysis

The molecular structure would be based on the piperazine ring, with the butynyl and methyl groups attached at the 1 and 4 positions of the ring, respectively. The exact structure and the positions of these groups would depend on the specific synthesis process .Chemical Reactions Analysis

The chemical reactions that “1-(3-Butynyl)-4-methyl-piperazine” can undergo would depend on its exact molecular structure. Piperazine derivatives are known to participate in various chemical reactions, especially those involving the nitrogen atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact molecular structure of the compound. These properties could be predicted using computational chemistry methods if the exact structure is known .科学的研究の応用

Antidepressant and Antianxiety Properties

1-(3-Butynyl)-4-methyl-piperazine derivatives have shown promising results in the field of mental health. In a study, novel derivatives demonstrated significant antidepressant and antianxiety activities. The antidepressant activities were investigated through behavioral despair tests, and the antianxiety activities were assessed using the plus maze method. The compounds particularly reduced the duration of immobility times, a marker of antidepressant activity, and exhibited significant antianxiety effects (Kumar et al., 2017).

Antimicrobial and Enzyme Inhibition

The compound has also been explored for its antimicrobial properties. In one study, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine was synthesized and tested against various bacterial strains. The compound exhibited significant antibacterial efficacies and was also found to inhibit biofilm formation, outperforming the reference drug Ciprofloxacin in some cases. Additionally, it showed potential as an inhibitor for the enzyme MurB (Mekky & Sanad, 2020).

Anticancer and Binding Characteristics

Certain derivatives of 1-(3-Butynyl)-4-methyl-piperazine have been investigated for their anticancer properties. A study focusing on the binding characteristics of a piperazine derivative to bovine serum albumin (BSA) found it to have good anticancer activity. The binding dynamics were expounded by various spectroscopic methods, indicating the compound's potential in understanding the pharmacokinetic mechanisms of drugs (Karthikeyan et al., 2015).

Antioxidant Properties

The antioxidant potential of 1-(3-Butynyl)-4-methyl-piperazine derivatives has been explored. A study synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin and found it to have potential as an antioxidant. The compound showed promising results in DPPH (1,1-diphenyl-2 picrylhydrazyl) free radical method, indicating its capability to act as an antioxidant (Prabawati, 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-but-3-ynyl-4-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-3-4-5-11-8-6-10(2)7-9-11/h1H,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBWIJDICIGGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Butynyl)-4-methyl-piperazine | |

CAS RN |

388121-83-3 | |

| Record name | 1-(but-3-yn-1-yl)-4-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2797492.png)

![(Z)-ethyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797499.png)

![1-[3-(Furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone](/img/structure/B2797500.png)

![N-(3-chlorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2797501.png)

![Methyl 2-(2-(4-chlorophenoxy)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2797503.png)

![(E)-2-cyano-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2797505.png)